molecular formula C11H14ClNO B13575591 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride

3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride

Cat. No.: B13575591
M. Wt: 211.69 g/mol
InChI Key: MYOCMIQPTINKMN-UHFFFAOYSA-N
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Description

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclobutane moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride include:

  • 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride
  • 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclohexane]

Uniqueness

What sets 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride apart is its unique spiro structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C11H13NO.ClH/c1-2-5-10-9(4-1)12-8-11(13-10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H

InChI Key

MYOCMIQPTINKMN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC3=CC=CC=C3O2.Cl

Origin of Product

United States

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